



Application Notes & Protocols: Analysis of Protein Complexes Using Native PAGE

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the analysis of protein complexes in their native state using Polyacrylamide Gel Electrophoresis (PAGE). Native PAGE is a powerful technique for separating intact protein complexes, preserving their structural integrity and biological activity.[1][2][3] This allows for the investigation of protein-protein interactions, the determination of native protein mass and oligomeric states, and the identification of changes in complex formation under various conditions.[4]

Two common variations of native PAGE are Blue Native PAGE (BN-PAGE) and Clear Native PAGE (CN-PAGE). BN-PAGE utilizes Coomassie Blue G-250 dye to impart a negative charge on protein complexes for separation primarily by size.[5][6] CN-PAGE, on the other hand, separates proteins based on their intrinsic charge and size, which can be advantageous when the Coomassie dye might interfere with downstream applications.[4][7]

This document will focus on a Blue Native PAGE (BN-PAGE) protocol, a widely used method for resolving large protein assemblies, such as mitochondrial respiratory chain complexes.[5][8]

Experimental Protocols Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

Methodological & Application





This protocol is adapted from established methods for the analysis of mitochondrial protein complexes.[5][9][10]

- 1. Sample Preparation (Mitochondrial Enrichment)
- Harvest cells (e.g., 1-5 x 10^7 cells) by centrifugation at 600 x g for 10 minutes at 4°C.
- Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
- Resuspend the pellet in a hypotonic buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors) and incubate on ice for 15 minutes.
- Homogenize the cells using a Dounce homogenizer or a 25-gauge needle and syringe.
- Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
- Wash the mitochondrial pellet with an isotonic buffer (e.g., 20 mM HEPES pH 7.4, 250 mM sucrose, 1 mM EDTA, with protease inhibitors).
- Determine the protein concentration of the mitochondrial fraction using a standard protein assay (e.g., BCA assay).
- 2. Solubilization of Mitochondrial Complexes
- Resuspend the mitochondrial pellet to a final protein concentration of 5-10 mg/mL in a solubilization buffer (e.g., 50 mM Bis-Tris pH 7.0, 500 mM 6-aminohexanoic acid, 1 mM EDTA).
- Add a mild, non-ionic detergent such as Digitonin or n-Dodecyl-β-D-maltoside (DDM) to the
 mitochondrial suspension. The optimal detergent-to-protein ratio should be empirically
 determined but a starting point of 2-4 g of detergent per gram of protein is recommended.
- Incubate on ice for 30 minutes with gentle agitation.

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- Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material.
- Carefully collect the supernatant containing the solubilized protein complexes.
- 3. BN-PAGE Gel Electrophoresis
- Gel Casting: Use precast gradient gels (e.g., 4-16%) or hand-cast gradient gels for optimal resolution of a wide range of complex sizes.[8]
- Sample Loading: Mix the solubilized protein complexes with a sample buffer containing Coomassie Blue G-250 (final concentration ~0.25%). A typical loading amount is 20-50 μg of total protein per lane.
- · Electrophoresis Buffers:
 - Anode Buffer: 50 mM Bis-Tris, pH 7.0
 - Cathode Buffer: 15 mM Bis-Tris, 50 mM Tricine, 0.02% Coomassie Blue G-250, pH 7.0
- Running Conditions:
 - Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with the appropriate buffers. It is recommended to perform the electrophoresis at 4°C to maintain complex integrity.[6]
 - Start the electrophoresis at a constant voltage of 100 V.
 - After the dye front has migrated approximately one-third of the way through the gel, replace the blue cathode buffer with a colorless cathode buffer (same composition but without the Coomassie dye) to prevent excessive dye in the gel which can interfere with downstream analysis.[6]
 - Continue the electrophoresis at 100-150 V until the dye front reaches the bottom of the gel.
- 4. Visualization and Downstream Analysis



- Staining: The gel can be directly visualized due to the bound Coomassie blue. For enhanced sensitivity, the gel can be stained with a standard Coomassie Brilliant Blue R-250 staining protocol or a silver stain.
- Western Blotting:
 - Equilibrate the gel in transfer buffer (e.g., 25 mM Tris, 192 mM Glycine, 20% methanol) for 20-30 minutes.
 - Transfer the proteins to a PVDF membrane.[9]
 - Block the membrane (e.g., 5% non-fat milk in TBST) and probe with primary antibodies specific to subunits of the protein complexes of interest.
 - Incubate with a suitable secondary antibody and visualize using a chemiluminescence or fluorescence detection system.

Data Presentation

Quantitative data from BN-PAGE experiments can be presented in tables to compare the relative abundance of protein complexes under different conditions.

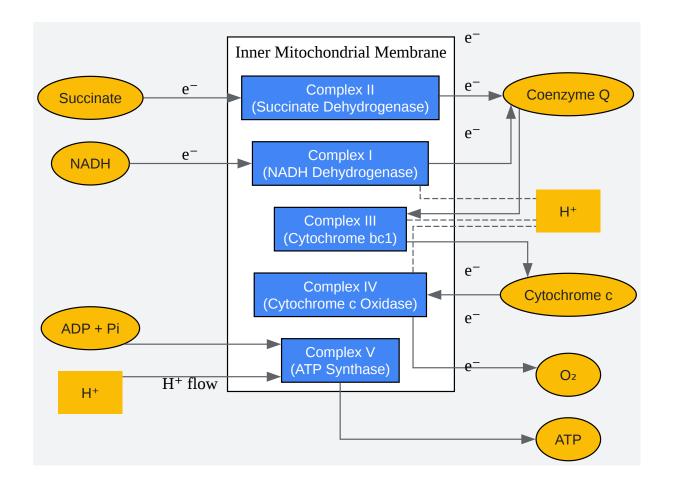
Table 1: Relative Abundance of Mitochondrial Respiratory Chain Complexes

Complex	Subunit Analyzed	Control (Relative Densitometry Units)	Treatment X (Relative Densitometry Units)	Fold Change
Complex I	NDUFS3	1.00 ± 0.08	0.65 ± 0.05	0.65
Complex II	SDHA	1.02 ± 0.09	1.05 ± 0.11	1.03
Complex III	UQCRC2	0.98 ± 0.07	0.72 ± 0.06	0.73
Complex IV	MT-CO1	1.05 ± 0.10	0.80 ± 0.09	0.76
Complex V	ATP5A	0.95 ± 0.06	0.92 ± 0.08	0.97



Data are presented as mean ± standard deviation from three independent experiments.

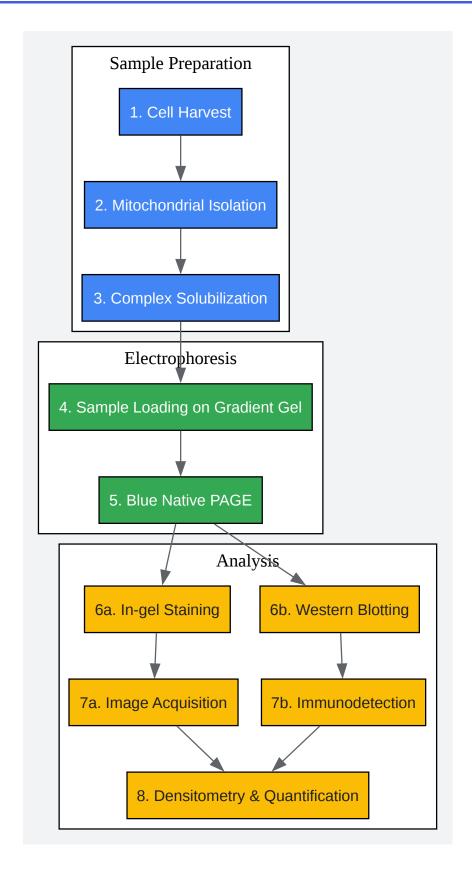
Visualizations



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Caption: Simplified diagram of the mitochondrial electron transport chain complexes.





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Caption: Experimental workflow for BN-PAGE analysis of protein complexes.



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References

- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Native PAGE Gels | Thermo Fisher Scientific SG [thermofisher.com]
- 4. Diverse native-PAGE [assay-protocol.com]
- 5. Blue native electrophoresis protocol | Abcam [abcam.com]
- 6. blog.benchsci.com [blog.benchsci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
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